molecular formula C11H13NO2 B1303031 (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid CAS No. 1049984-33-9

(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid

Cat. No. B1303031
CAS RN: 1049984-33-9
M. Wt: 191.23 g/mol
InChI Key: XTJDGOQYFKHEJR-VHSXEESVSA-N
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Description

(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid, also known as (3S,4R)-4-PPCA, is a chiral pyrrolidine-3-carboxylic acid that has been extensively studied and applied in the field of organic synthesis and medicinal chemistry. It is a versatile building block for the synthesis of a variety of compounds and has been used in the synthesis of a wide range of natural products and pharmaceuticals. In addition, (3S,4R)-4-PPCA has been studied for its potential applications in the field of biochemistry and physiology.

Scientific Research Applications

Synthesis of Biologically Active Piperidines

The compound (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid is a valuable intermediate in the synthesis of biologically active piperidines. These piperidines are crucial for creating pharmaceuticals and are present in more than twenty classes of drugs. The synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones involves complex intra- and intermolecular reactions .

Development of Potential Drugs

This compound serves as a key intermediate for further modification to obtain various analogs of the final product. These analogs are then evaluated for their potential as drugs, contributing to the discovery of new pharmacological agents .

Enantioselective Synthesis

The enantioselective multistage synthesis of (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid is a significant achievement in organic chemistry. This process includes a key one-pot azide reductive cyclization of aldehyde, which is a critical step in producing enantiomerically pure compounds .

Pharmaceutical Industry Applications

Piperidine derivatives, including (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid , play a significant role in the pharmaceutical industry. They are involved in the construction of various medicinal blocks for drug development, highlighting the importance of this compound in the industry .

Alkaloid Synthesis

Alkaloids, which have profound pharmacological effects, often contain piperidine structures. The synthesis of these alkaloids can involve (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid as a precursor or intermediate, showcasing its versatility in natural product synthesis .

Multicomponent Reactions

In modern organic chemistry, multicomponent reactions (MCRs) are a tool for constructing complex molecules efficiently(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid can participate in MCRs, leading to the rapid synthesis of diverse and complex piperidine derivatives .

Cyclization Reactions

Cyclization reactions are fundamental in organic synthesis, leading to the formation of cyclic compounds(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid can be used in cyclization reactions to create various cyclic structures, which are essential in drug design .

Hydrogenation and Annulation Processes

The compound is also involved in hydrogenation and annulation processes, which are crucial for modifying the piperidine ring system. These processes allow for the introduction of new functional groups and the creation of novel piperidine derivatives with potential pharmacological activity .

properties

IUPAC Name

(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJDGOQYFKHEJR-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376074
Record name (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1049984-33-9
Record name (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid
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Reactant of Route 6
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